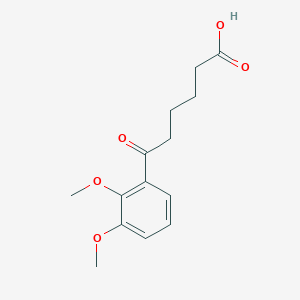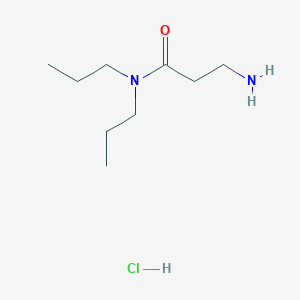
2-(2-Ethyl-1,3-thiazol-4-yl)essigsäure
Übersicht
Beschreibung
“2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid” is a chemical compound that contains a thiazole ring . Thiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms . In the case of thiazoles, the ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Thiazole compounds can be synthesized through various methods, but the specific synthesis process for “2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid” is not mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid” is characterized by a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiazolderivate wurden wegen ihres Potenzials in der Krebsbehandlung untersucht, da sie die Zellproliferation hemmen können. Forschungen haben gezeigt, dass bestimmte Thiazolverbindungen Krebszellen wirksam bekämpfen können, ohne gesunde Zellen zu beeinträchtigen .
Antidiabetika
Einige Thiazolverbindungen wurden synthetisiert und auf ihre antidiabetischen Eigenschaften untersucht. Diese Derivate können zur Senkung des Blutzuckerspiegels und zur Verbesserung der Insulinsensitivität beitragen .
Antibakterielle Mittel
Thiazolderivate haben in vitro eine Wirksamkeit bei der Hemmung bakterieller Krankheitserreger gezeigt und sind daher wertvolle Kandidaten für die Entwicklung neuer Antibiotika .
Antioxidative Eigenschaften
Die Forschung an Thiazolderivaten hat auch eine starke antioxidative Aktivität aufgezeigt. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und zu oxidativem Stress führen können .
Biokonjugation
Thiazole wurden in der Biokonjugation verwendet, bei der zwei Moleküle miteinander verbunden werden, was häufig in der Arzneimittelentwicklung eingesetzt wird, um die Wirksamkeit und die Zielgerichtetheit von Therapeutika zu verbessern .
Fluoreszenzbildgebung
Aufgrund ihrer einzigartigen chemischen Struktur können einige Thiazolderivate in Fluoreszenzbildgebungstechniken verwendet werden, die die Visualisierung biologischer Prozesse auf molekularer Ebene unterstützen .
Supramolekulare Chemie
Thiazole spielen eine Rolle in der supramolekularen Chemie, wo sie zur Bildung komplexer Strukturen mit spezifischen Funktionen wie molekularer Erkennung oder Selbstassemblierung verwendet werden .
HIV-1-Virusforschung
Thiazolverbindungen wurden für Docking-Experimente in die mit der reversen Transkriptase verbundenen Funktionen des HIV-1-Virus synthetisiert, was zur Forschung an Behandlungen für HIV/AIDS beiträgt .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties can influence the compound’s bioavailability and its interaction with biological targets.
Biochemische Analyse
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . By activating or inhibiting these receptors, 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid can alter gene expression patterns and affect cellular functions such as lipid storage, glucose metabolism, and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis . Additionally, 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid may inhibit or activate other enzymes, such as kinases and phosphatases, thereby modulating signaling pathways and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid can vary over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . The temporal effects of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid on cellular function have been observed in both in vitro and in vivo studies. For example, short-term exposure to this compound may lead to immediate changes in cell signaling and gene expression, while long-term exposure could result in more pronounced effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety profile change significantly with varying dosages . Understanding these dosage effects is crucial for determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence its biological activity . Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects . Understanding the metabolic pathways of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is essential for elucidating its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it may be transported across cell membranes by organic anion transporters or bind to plasma proteins, influencing its bioavailability and localization . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid can significantly impact its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting cellular energy metabolism . Understanding the subcellular localization of 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-6-8-5(4-11-6)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFODMETHYSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)
